2-(4-(1,1-Difluoroethyl)piperidin-1-yl)aniline
Description
Properties
IUPAC Name |
2-[4-(1,1-difluoroethyl)piperidin-1-yl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F2N2/c1-13(14,15)10-6-8-17(9-7-10)12-5-3-2-4-11(12)16/h2-5,10H,6-9,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPGKBNPNMLVMIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCN(CC1)C2=CC=CC=C2N)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
2-(4-(1,1-Difluoroethyl)piperidin-1-yl)aniline is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological profiles, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a difluoroethyl group and an aniline moiety. This structural composition contributes to its unique interaction with biological targets.
Biological Activity Overview
The biological activity of this compound has been investigated across various studies, highlighting its potential as an inhibitor in different biochemical pathways.
Antimicrobial Activity
Research indicates that piperidine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related piperidine compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values for these compounds often fall within low micromolar ranges, indicating strong antibacterial effects against clinical isolates .
Antifungal Properties
In the context of antifungal activity, derivatives similar to this compound have shown effectiveness against resistant strains such as Candida auris. Studies demonstrated that certain piperidine derivatives induced apoptotic cell death and cell cycle arrest in fungal cells, with MIC values ranging from 0.24 to 0.97 μg/mL . This suggests that the compound may possess similar antifungal mechanisms.
The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound interacts with specific enzymes or receptors involved in key metabolic pathways. The difluoroethyl group may enhance lipophilicity, facilitating better membrane permeability and target interaction.
In Vitro Studies
Recent in vitro studies have focused on the compound's kinase inhibition capabilities. For example, compounds structurally related to this compound were evaluated for their ability to inhibit specific kinases involved in cellular signaling pathways. The results indicated potent inhibition at nanomolar concentrations (IC50 values as low as 30 nM), suggesting a strong potential for therapeutic applications in cancer treatment .
Table 1: Biological Activity Summary of Related Compounds
| Compound Name | Activity Type | MIC (μg/mL) | IC50 (nM) |
|---|---|---|---|
| This compound | Antimicrobial | < 0.97 | < 30 |
| Piperidine Derivative A | Antifungal | 0.24 | N/A |
| Piperidine Derivative B | Kinase Inhibition | N/A | 3 |
Case Studies and Research Findings
Several case studies have documented the biological activity of piperidine derivatives:
- Study on Antimicrobial Efficacy : A series of benzimidazole-piperidine hybrids were synthesized and evaluated for their antibacterial activities against clinical pathogens. Some exhibited potent activity with low MIC values .
- Antifungal Mechanism Study : Research on triazole-linked piperidine derivatives revealed their ability to disrupt fungal cell membranes and induce apoptosis in C. auris strains .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The following compounds share core aniline-piperidine scaffolds but differ in substituents, leading to distinct properties:
Key Observations :
- Electron-Withdrawing Groups (EWGs): The trifluoromethyl (–CF₃) in 34c and cyano (–CN) in 35c enhance lipophilicity and metabolic stability compared to the difluoroethyl group (–CF₂CH₃) in the target compound .
- Piperidine vs. Piperazine : Piperazine derivatives (e.g., ) introduce additional nitrogen atoms, altering basicity and solubility.
Physicochemical Properties
Notes:
- Piperazine-containing analogs (e.g., ) may exhibit higher water solubility due to increased polarity.
Preparation Methods
Difluoromethylation and Difluoroethylation Techniques
Recent advances in difluoromethylation and difluoroalkylation chemistry provide routes to introduce CF2-containing groups onto nitrogen heterocycles such as piperidine. According to Sap et al. (2021), late-stage difluoromethylation methods utilize difluorocarbene reagents or coupling with difluoroalkyl precursors to form N–CF2H or N–CF2R bonds via X–H insertion or cross-coupling reactions.
A representative approach involves:
- Using ethyl 2,2-difluoro-2-(trimethylsilyl)acetate as a difluoroalkyl source.
- Coupling this reagent with a piperidine derivative under palladium-catalyzed cross-coupling conditions to install the difluoroethyl group at the 4-position of piperidine.
This method provides good regioselectivity and functional group tolerance, essential for complex molecules.
Alternative Difluoroethylation Approaches
Other methods include:
- Radical difluoroethylation using difluoroethyl iodide under photoredox catalysis.
- Nucleophilic substitution with difluoroethyl halides on piperidine nitrogen, followed by ring functionalization.
These methods require careful control of reaction conditions to avoid side reactions and ensure high yield.
Coupling of Difluoroethylpiperidine with Aniline
The next step involves linking the difluoroethyl-substituted piperidine moiety to the aniline ring at the 2-position.
Nucleophilic Substitution
One common route is nucleophilic aromatic substitution on a suitably activated aniline derivative (e.g., 2-chloroaniline) with the difluoroethylpiperidine acting as a nucleophile. Reaction conditions typically include:
- Polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM).
- Mild heating (0–80°C) to facilitate substitution.
- Use of a base (e.g., potassium carbonate) to deprotonate the piperidine nitrogen enhancing nucleophilicity.
Reductive Amination
Alternatively, reductive amination can be employed where an aldehyde-functionalized aniline reacts with the difluoroethylpiperidine under reducing conditions (e.g., sodium triacetoxyborohydride) to form the secondary amine linkage.
Purification and Characterization
Purification methods include:
- Recrystallization from suitable solvents to obtain high purity.
- Chromatographic techniques such as silica gel column chromatography or preparative HPLC.
Characterization is performed by:
- Nuclear Magnetic Resonance (NMR) spectroscopy, including ^1H, ^13C, and ^19F NMR to confirm the difluoroethyl group.
- Infrared (IR) spectroscopy to identify characteristic C–F and N–H vibrations.
- Mass spectrometry (MS) to verify molecular weight.
- X-ray crystallography for definitive structural confirmation when crystalline samples are available.
Summary Table of Preparation Methods
| Step | Method | Reagents/Conditions | Notes |
|---|---|---|---|
| 1. Difluoroethylation of piperidine | Pd-catalyzed cross-coupling with ethyl 2,2-difluoro-2-(trimethylsilyl)acetate | Pd catalyst, base, aprotic solvent, mild heating | High regioselectivity; scalable |
| 2. Alternative difluoroethylation | Radical difluoroethylation with difluoroethyl iodide | Photoredox catalyst, light irradiation | Requires controlled conditions to minimize side reactions |
| 3. Coupling with aniline | Nucleophilic aromatic substitution | Activated aniline (e.g., 2-chloroaniline), base, DMF or DCM, heat | Efficient for electron-deficient anilines |
| 4. Coupling with aniline | Reductive amination | Aniline aldehyde, reducing agent (NaBH(OAc)3), solvent | Mild conditions, good yields |
| 5. Purification | Recrystallization, chromatography | Suitable solvents, silica gel or HPLC | Ensures product purity |
| 6. Characterization | NMR (^1H, ^13C, ^19F), IR, MS, XRD | Standard analytical techniques | Confirms structure and purity |
Research Findings and Industrial Relevance
- The use of difluorocarbene reagents and late-stage difluoroalkylation has been demonstrated to be effective for constructing N–CF2H and N–CF2R bonds in heterocycles, which is directly applicable to synthesizing this compound.
- Industrial synthesis favors methods that avoid high pressure or harsh conditions, opting for catalytic and mild temperature processes to improve safety and scalability.
- Purification by high-performance liquid chromatography (HPLC) is standard in industrial settings to achieve pharmaceutical-grade purity.
- The introduction of the difluoroethyl group enhances metabolic stability and lipophilicity, which is beneficial for drug development.
Q & A
Q. Basic
- ¹H/¹³C NMR : Confirms substituent positions and integration ratios. For example, aromatic protons resonate at δ 6.5–7.0 ppm, while piperidine protons appear at δ 1.5–3.0 ppm .
- HRMS : Validates molecular weight (e.g., [M+H]+ expected for C₁₃H₁₇F₂N₂).
- IR Spectroscopy : Identifies NH₂ stretches (~3400 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) .
How can researchers resolve contradictions in reported biological activities of derivatives?
Q. Advanced
- Structure-Activity Relationship (SAR) Studies : Compare substituent effects (e.g., difluoroethyl vs. trifluoromethyl groups) on target binding .
- Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts interactions with receptors like kinases or GPCRs .
- Secondary Assays : Validate antiproliferative or inhibitory activity using orthogonal methods (e.g., cell viability assays vs. enzymatic inhibition) .
What is the role of the 1,1-difluoroethyl group in modulating the compound’s properties?
Basic
The difluoroethyl group enhances:
- Lipophilicity : Increases membrane permeability (logP ~2.5–3.0).
- Metabolic Stability : Fluorination reduces oxidative degradation in vivo.
- Electron-Withdrawing Effects : Stabilizes the piperidine ring’s conformation, impacting receptor binding .
How does the substitution pattern on the piperidine ring influence binding affinity?
Q. Advanced
- Steric Effects : Bulky groups (e.g., trifluoromethyl) may hinder access to hydrophobic pockets in targets like ALK kinase .
- Electronic Effects : Electron-withdrawing substituents (e.g., difluoroethyl) polarize the aniline NH₂ group, altering hydrogen-bonding interactions. Comparative studies of methyl vs. difluoroethyl analogs show up to 10-fold differences in IC₅₀ values .
What are the solubility considerations for this compound in aqueous and organic solvents?
Q. Basic
- Aqueous Solubility : Limited solubility in water (<1 mg/mL) due to hydrophobicity. Use DMSO or ethanol for stock solutions.
- Organic Solvents : Soluble in dichloromethane, THF, and acetonitrile. Molecular weight (~250–300 g/mol) and logP data guide solvent selection .
What strategies enable selective functionalization without disrupting the difluoroethyl group?
Q. Advanced
- Protecting Groups : Temporarily mask the aniline NH₂ with Boc or Fmoc during alkylation or acylation steps .
- Mild Reaction Conditions : Avoid strong acids/bases that may hydrolyze the C-F bond. For example, use NaHCO₃ instead of NaOH in coupling reactions .
How can researchers confirm the absence of by-products during synthesis?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
